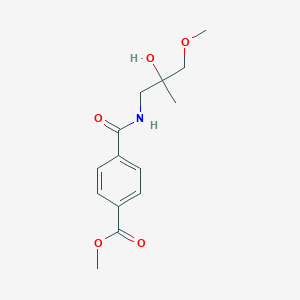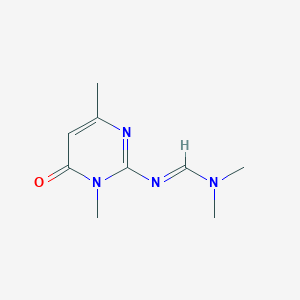![molecular formula C11H6FN3O2S B2845585 N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-90-0](/img/structure/B2845585.png)
N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that has been synthesized and evaluated for its biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The reactions involve the formation of intermediate compounds, which are then further reacted to yield the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed based on their C, H, and N analysis . The compound is characterized by its specific gravity, boiling point, and solubility in various solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
One study outlines the synthesis of a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and evaluates their antimicrobial activity. The compounds showed good to moderate activity against selected bacterial and fungal microbial strains, with some showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
Anticancer Activity
Another study reports on isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine, which exhibited anticancer activity against various cancer cell lines. The compounds induced cell cycle arrest and apoptosis in Colo205 cells by activating p53 via mitochondrial-dependent pathways (Kumbhare et al., 2014).
Synthesis and Evaluation of Antifungal Activity
Research on the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrates their antifungal activities, with some compounds showing significant inhibitory effects against various fungi, including Fusarium oxysporum (Xu et al., 2007).
Synthesis and Biological Evaluation of Fluorinated 2-(4-Aminophenyl)benzothiazoles
A study on the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity in vitro against human breast cancer cell lines, suggesting their potential for antitumor applications (Hutchinson et al., 2001).
Development of Novel Antitumor Agents
N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide has been identified as a systemically active antitumor agent effective against 3LL Lewis lung carcinoma, showcasing the potential of fluorobenzo[d]thiazol derivatives in cancer therapy (Schnur et al., 1991).
Future Directions
The future directions for the research on N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide could involve further biological testing in in vivo models . Additionally, more research could be conducted to explore the potential therapeutic applications of this compound, given its diverse biological activities .
Mechanism of Action
Target of Action
The primary targets of N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins through the action of COX enzymes . By inhibiting these enzymes, this compound disrupts this pathway, leading to a decrease in prostaglandin production .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . This makes this compound potentially useful in the treatment of conditions characterized by inflammation and pain .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETKLXPQFVTHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2845502.png)

![3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845505.png)

![3-chloro-7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2845509.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)

![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2845517.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2845518.png)




